molecular formula C23H17N3O8 B1390369 Fmoc-2,4-dinitro-DL-phenylglycine CAS No. 1219389-84-0

Fmoc-2,4-dinitro-DL-phenylglycine

Cat. No. B1390369
CAS RN: 1219389-84-0
M. Wt: 463.4 g/mol
InChI Key: XGUOKHSBJCERPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,4-dinitro-DL-phenylglycine is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis as a protective group for the amino group of the glycine residue. The molecular formula of this compound is C23H17N3O8, and it has a molecular weight of 463.40 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is an aromatic group that improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Mechanism of Action

Fmoc-2,4-dinitro-DL-phenylglycine is a highly reactive molecule that can form covalent bonds with proteins and other organic molecules. The reaction of this compound with proteins and other molecules is a two-step process. First, the this compound molecule reacts with the target molecule, forming a covalent bond. The bond is then stabilized by the formation of a hydrogen bond between the this compound molecule and the target molecule. This process is known as "covalent labeling".
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, and to inhibit the binding of drugs to target proteins. Additionally, this compound has been shown to induce conformational changes in proteins, and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of Fmoc-2,4-dinitro-DL-phenylglycine in laboratory experiments has several advantages. It is a highly reactive molecule that can form stable covalent bonds, making it ideal for labeling proteins and other organic molecules. Additionally, this compound is relatively inexpensive and easy to obtain. However, it should be noted that this compound can be toxic in high concentrations, and should be handled with care.

Future Directions

In the future, Fmoc-2,4-dinitro-DL-phenylglycine could be used to study the effects of drugs on a variety of biological processes, such as gene expression and protein folding. Additionally, this compound could be used to study the structure and function of proteins in different cellular environments. Furthermore, this compound could be used to study the effects of mutations on protein structure and function, and to develop new drugs and therapies. Finally, this compound could be used to study the interactions between proteins and other molecules, such as small molecules and lipids.

Scientific Research Applications

Fmoc-2,4-dinitro-DL-phenylglycine is widely used in a variety of scientific research applications. It is used in the study of enzyme kinetics, protein structure, and drug design. This compound can be used to label proteins, peptides, and other organic molecules in order to study their structure and function. It can also be used to study the binding of drugs to target proteins, and to study the effects of drugs on enzyme activity. Additionally, this compound can be used to study the interaction between proteins and other molecules, and to study the effects of mutations on protein structure and function.

properties

IUPAC Name

2-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O8/c27-22(28)21(18-10-9-13(25(30)31)11-20(18)26(32)33)24-23(29)34-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,24,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUOKHSBJCERPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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